REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[S:3]([O:6]S(C(F)(F)F)(=O)=O)(=[O:5])=[O:4].C[CH:17](O)[C:18]([O-:20])=[O:19].N1C=CC=C[CH:23]=1>C(Cl)Cl>[S:3]([O:6][CH2:17][C:18]([O:20][CH3:23])=[O:19])([C:2]([F:15])([F:14])[F:1])(=[O:5])=[O:4]
|
Name
|
|
Quantity
|
10.09 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4.05 mL
|
Type
|
reactant
|
Smiles
|
CC(C(=O)[O-])O
|
Name
|
|
Quantity
|
4.04 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 0° C. for 1 H
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
After washing with 0.3M KHSO4 and saturated NA2CO3
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
FILTRATION
|
Details
|
(Na2SO4) and filtration, evaporation of the solvent in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(C(F)(F)F)OCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.94 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |